molecular formula C18H16N4O2 B2671756 1-(4-Methylphenyl)-4-[3-(pyridin-2-YL)-1,2,4-oxadiazol-5-YL]pyrrolidin-2-one CAS No. 946376-18-7

1-(4-Methylphenyl)-4-[3-(pyridin-2-YL)-1,2,4-oxadiazol-5-YL]pyrrolidin-2-one

Cat. No.: B2671756
CAS No.: 946376-18-7
M. Wt: 320.352
InChI Key: STLVDWJBJOZQGF-UHFFFAOYSA-N
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Description

1-(4-Methylphenyl)-4-[3-(pyridin-2-YL)-1,2,4-oxadiazol-5-YL]pyrrolidin-2-one is a complex organic compound that features a pyrrolidinone core, substituted with a methylphenyl group and a pyridinyl-oxadiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methylphenyl)-4-[3-(pyridin-2-YL)-1,2,4-oxadiazol-5-YL]pyrrolidin-2-one typically involves multiple steps:

    Formation of the Pyrrolidinone Core: The pyrrolidinone core can be synthesized through the cyclization of appropriate amine and carbonyl precursors under acidic or basic conditions.

    Introduction of the Methylphenyl Group: The methylphenyl group can be introduced via Friedel-Crafts acylation or alkylation reactions.

    Synthesis of the Pyridinyl-Oxadiazole Moiety: The pyridinyl-oxadiazole moiety can be synthesized through the reaction of a pyridine derivative with a nitrile oxide, followed by cyclization.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methylphenyl)-4-[3-(pyridin-2-YL)-1,2,4-oxadiazol-5-YL]pyrrolidin-2-one can undergo various types of chemical reactions:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(4-Methylphenyl)-4-[3-(pyridin-2-YL)-1,2,4-oxadiazol-5-YL]pyrrolidin-2-one has several scientific research applications:

    Medicinal Chemistry: The compound may be investigated for its potential as a pharmaceutical agent, particularly in the treatment of diseases where its unique structure could interact with biological targets.

    Materials Science: The compound’s structural properties may make it useful in the development of new materials with specific electronic or mechanical properties.

    Biological Research: The compound could be used as a probe or tool in biological studies to understand the function of specific proteins or pathways.

Mechanism of Action

The mechanism of action of 1-(4-Methylphenyl)-4-[3-(pyridin-2-YL)-1,2,4-oxadiazol-5-YL]pyrrolidin-2-one would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Methylphenyl)-4-[3-(pyridin-2-YL)-1,2,4-oxadiazol-5-YL]pyrrolidin-2-thione: Similar structure but with a thione group instead of a ketone.

    1-(4-Methylphenyl)-4-[3-(pyridin-2-YL)-1,2,4-oxadiazol-5-YL]pyrrolidin-2-amine: Similar structure but with an amine group instead of a ketone.

Uniqueness

1-(4-Methylphenyl)-4-[3-(pyridin-2-YL)-1,2,4-oxadiazol-5-YL]pyrrolidin-2-one is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds. This uniqueness can be leveraged in various applications, making it a compound of significant interest in scientific research.

Properties

IUPAC Name

1-(4-methylphenyl)-4-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O2/c1-12-5-7-14(8-6-12)22-11-13(10-16(22)23)18-20-17(21-24-18)15-4-2-3-9-19-15/h2-9,13H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STLVDWJBJOZQGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CC(CC2=O)C3=NC(=NO3)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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